molecular formula C22H19ClN2O2 B4137060 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide

Cat. No. B4137060
M. Wt: 378.8 g/mol
InChI Key: BGFZIUCXMWCPKJ-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide selectively inhibits HDAC6, a class IIb histone deacetylase that plays a crucial role in protein degradation and cellular trafficking. HDAC6 inhibition leads to the accumulation of ubiquitinated proteins and the activation of the aggresome pathway, which results in the degradation of misfolded proteins. 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide also inhibits the deacetylation of α-tubulin, which disrupts microtubule dynamics and impairs cell migration and invasion.
Biochemical and Physiological Effects:
In addition to its effects on protein degradation and microtubule dynamics, 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to increase the acetylation of heat shock protein 90 (HSP90), a chaperone protein that plays a key role in protein folding and stability. 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide also inhibits the expression of pro-inflammatory cytokines and chemokines, which reduces inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide is its selectivity for HDAC6, which reduces off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide is its relatively low potency compared to other HDAC inhibitors. It also has a short half-life, which may limit its efficacy in some disease models.

Future Directions

There are several future directions for the research and development of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent analogs of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide that can overcome its limitations in terms of potency and half-life. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide in various disease models and patient populations.

Scientific Research Applications

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide has been extensively studied in preclinical models of various diseases, including multiple myeloma, lymphoma, solid tumors, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, it has been shown to improve the function of immune cells and reduce inflammation in models of autoimmune diseases.

properties

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-15-3-2-4-20(13-15)25-22(27)17-7-11-19(12-8-17)24-21(26)14-16-5-9-18(23)10-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZIUCXMWCPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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